An In-Depth Technical Guide to 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene
An In-Depth Technical Guide to 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene
A Note on Chemical Identification: This guide focuses on 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene, CAS No. 53207-00-4. Initial searches for "1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene" did not yield a readily available CAS number or substantial data, suggesting it is a less common derivative. The brominated analogue is well-documented and is likely the intended subject of interest for researchers in synthetic and medicinal chemistry.
Introduction
1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene is a polysubstituted aromatic compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring a stable benzene core with strategically placed reactive sites—a bromine atom and a bromomethyl group—along with two electron-donating methoxy groups, makes it a valuable building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, safety information, and its applications in research and development, particularly in the fields of medicinal chemistry and materials science.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| CAS Number | 53207-00-4 | [1] |
| Molecular Formula | C₉H₁₀Br₂O₂ | [1][2] |
| Molecular Weight | 309.98 g/mol | [1][2] |
| Appearance | Off-White to Pale Beige Solid | [1] |
| Melting Point | 70-75 °C (approximate) | [3] |
| Solubility | Soluble in dichloromethane, chloroform, and ethyl acetate; sparingly soluble in alcohols.[3] | |
| Storage | 2-8°C Refrigerator, under inert atmosphere | [1] |
Molecular Structure:
The structure of 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene is characterized by a benzene ring substituted with a bromine atom, a bromomethyl group, and two methoxy groups at positions 1, 2, 4, and 5, respectively. The electron-donating nature of the methoxy groups can influence the reactivity of the aromatic ring and the benzylic bromide.
Synthesis and Reactivity
While specific, detailed synthetic protocols for 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene are not extensively documented in the provided search results, a general understanding of its synthesis can be inferred from related reactions. A plausible synthetic route involves the bromomethylation of 1-bromo-2,5-dimethoxybenzene. This precursor can be synthesized from hydroquinone through methylation and subsequent bromination.[4]
The reactivity of this compound is dictated by its functional groups:
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Bromomethyl Group: This is a highly reactive benzylic bromide, susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide range of functional groups at this position.
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Aryl Bromide: The bromine atom attached directly to the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
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Dimethoxybenzene Ring: The electron-rich aromatic ring can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of new incoming groups.
Illustrative Reaction Pathway:
Caption: Reactivity of 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene.
Applications in Research and Development
1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene is a key intermediate in the synthesis of more complex molecules.[3] Its utility spans several areas of chemical research:
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Pharmaceutical Synthesis: It serves as a building block for the preparation of novel pharmaceutical compounds.[3] The dimethoxybenzene moiety is present in numerous biologically active molecules, and the reactive handles on this intermediate allow for the construction of diverse molecular scaffolds for drug discovery.
-
Agrochemicals: Similar to its role in pharmaceuticals, it can be used in the synthesis of new agrochemicals.[3]
-
Fine Chemicals and Materials Science: This compound is valuable for creating specialized organic molecules and functional materials.[3] The ability to introduce different functionalities through its reactive sites makes it a versatile tool for designing molecules with specific electronic or optical properties.
-
Medicinal Chemistry: It is applicable in medicinal chemistry for the modification of bioactive molecules and in ligand design.[3]
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions must be observed when handling 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene.
Hazard Identification:
While a specific safety data sheet for the chloro-analogue was not found, related compounds provide guidance. Halogenated organic compounds can be irritants. For instance, some related brominated dimethoxybenzene compounds are known to cause skin and serious eye irritation.[5] It is also advisable to avoid inhalation and ingestion.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[6]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.[3] The recommended storage condition is in a refrigerator at 2-8°C under an inert atmosphere.[1]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
In case of exposure, it is crucial to seek immediate medical attention. For skin contact, flush with plenty of water, and for eye contact, rinse cautiously with water for several minutes.[6]
Experimental Workflow: A General Nucleophilic Substitution Protocol
Below is a generalized, illustrative protocol for a nucleophilic substitution reaction using 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene. This should be adapted based on the specific nucleophile and desired product.
-
Reaction Setup:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene (1 equivalent).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., acetone, acetonitrile, or DMF).
-
-
Addition of Reagents:
-
Add the nucleophile (1.1-1.5 equivalents).
-
If necessary, add a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to scavenge the HBr byproduct.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the nucleophile).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired product.
-
Caption: General workflow for nucleophilic substitution.
Conclusion
1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its dual reactive sites, the aryl bromide and the benzylic bromide, allow for a wide range of chemical transformations, making it an important tool for researchers in medicinal chemistry, agrochemical synthesis, and materials science. Proper handling and storage are essential to ensure its safe and effective use in the laboratory.
References
-
1-Bromo-2-bromomethyl-4,5-dimethoxybenzene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). PharmaCompass. Retrieved January 25, 2026, from [Link]
- Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(2), o339.
-
1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene. (n.d.). Pharmaffiliates. Retrieved January 25, 2026, from [Link]
-
1-Bromo-2,4-dimethoxybenzene. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. (2005, January 9). The Hive. Retrieved January 25, 2026, from [Link]
-
1-Bromo-2-chloro-4,5-dimethoxy-benzene. (2010). PubMed. Retrieved January 25, 2026, from [Link]
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